D3 Antagonism vs. 3,6,7-Trimethyl Isomer
4-Chloro-3,5,7-trimethylquinoline demonstrates potent antagonist activity at the human D3 dopamine receptor with an IC50 of 25.7 nM [1]. In stark contrast, a close positional isomer, 4-chloro-3,6,7-trimethylquinoline, shows a primary activity as a CYP3A4 inhibitor with an IC50 of 7,900 nM, a >300-fold shift in potency for a completely different target [2]. This highlights how a change in a single methyl group position (from 5 to 6) profoundly alters target engagement.
| Evidence Dimension | In vitro functional antagonism potency |
|---|---|
| Target Compound Data | IC50 = 25.7 nM |
| Comparator Or Baseline | 4-chloro-3,6,7-trimethylquinoline: IC50 = 7,900 nM (CYP3A4 inhibition) |
| Quantified Difference | >300-fold change in target profile; 4-chloro-3,5,7-trimethylquinoline is a potent D3 antagonist, while its isomer is a weak CYP3A4 inhibitor. |
| Conditions | Human D3 receptor expressed in HEK293 cells; inhibition of quinpirole-stimulated mitogenesis [1]. Human recombinant CYP3A4 assay [2]. |
Why This Matters
This data provides a clear, quantifiable justification for selecting 4-chloro-3,5,7-trimethylquinoline over a near-identical isomer when D3 receptor engagement is required, preventing experimental failure from off-target selection.
- [1] BindingDB. Entry for BDBM50378001 (4-chloro-3,5,7-trimethylquinoline) - D3 receptor. Retrieved April 15, 2026. View Source
- [2] BindingDB. Entry for BDBM50532768 (4-chloro-3,6,7-trimethylquinoline) - CYP3A4. Retrieved April 15, 2026. View Source
